

Application Notes and Protocols for Colchicine-d3 in Pharmacokinetic Studies of Colchicine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Colchicine-d3

Cat. No.: B562005

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colchicine is a potent anti-inflammatory medication used for the treatment of gout and other inflammatory conditions. Due to its narrow therapeutic index, precise and accurate quantification in biological matrices is crucial for pharmacokinetic (PK) studies.[1] Stable isotope-labeled internal standards are the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as they mimic the analyte's behavior during sample preparation and analysis, correcting for matrix effects and variability.

Colchicine-d3, a deuterated analog of colchicine, serves as an excellent internal standard for these studies, ensuring high accuracy and precision.

These application notes provide a comprehensive overview and detailed protocols for the use of **Colchicine-d3** in the pharmacokinetic analysis of colchicine.

Pharmacokinetic Parameters of Colchicine

Understanding the pharmacokinetic profile of colchicine is essential for designing and interpreting studies. The following tables summarize key pharmacokinetic parameters of colchicine in healthy adults from single and multiple-dose studies.

Table 1: Mean (%CV) Pharmacokinetic Parameters of Colchicine in Healthy Adults (Single and Multiple Doses)

| Parameter | COLCRYS 0.6 mg Single Dose (N=13) | COLCRYS 0.6 mg b.i.d. x 10 days (N =13) |
|--------------------------|-----------------------------------|---|
| C _{max} (ng/mL) | 2.5 (28.7) | 3.6 (23.7) |
| T _{max} (h) | 1.5 (1.0 – 3.0) | 1.3 (0.5 – 3.0) |
| V _d /F (L) | 341.5 (54.4) | 1150 (18.7) |
| CL/F (L/hr) | 54.1 (31.0) | 30.3 (19.0) |
| t _{1/2} (h) | - | 26.6 (16.3) |

Data from healthy adults receiving COLCRYS. C_{max}: Maximum plasma concentration; T_{max}: Time to reach C_{max}; V_d/F: Apparent volume of distribution; CL/F: Apparent clearance; t_{1/2}: Elimination half-life. T_{max} is presented as mean (range).[2]

Table 2: Pharmacokinetic Parameters of Colchicine in Healthy Volunteers After a Single 1.0 mg Oral Dose

| Parameter | Value (Mean ± SD) |
|--|------------------------|
| C _{max} (ng/mL) | 6.50 ± 1.03 |
| T _{max} (h) | 1.07 ± 0.55 |
| AUC (ng·hr/mL) | 61.2 ± 12.7 (IV bolus) |
| V _{ss} (L) | 419 ± 95 |
| Systemic Clearance (L/hr) | 8.5 ± 1.8 |
| Terminal Half-life (t _{1/2}) (h) | 57.8 ± 10.7 |
| Bioavailability (%) | 47 ± 14 |

Data from healthy volunteers after a single 1.0 mg oral dose of colchicine solution. AUC was determined after a 0.5 mg intravenous bolus. V_{ss}: Steady-state volume of distribution.[3]

Experimental Protocols

A validated LC-MS/MS method is crucial for the accurate quantification of colchicine in biological samples. The following protocol is a representative example for the analysis of colchicine in human plasma using **Colchicine-d3** as an internal standard.

Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted from a method for analyzing colchicine in rat specimens and can be optimized for human plasma.[\[4\]](#)

- To 200 μ L of plasma sample in a polypropylene tube, add 10 μ L of **Colchicine-d3** internal standard (IS) working solution (e.g., 100 ng/mL in methanol).
- Add 100 μ L of 2 M potassium hydrogen phosphate buffer (pH 8.4).[\[5\]](#)
- Add 3 mL of extraction solvent (n-hexane:dichloromethane:isopropanol, 20:10:1, v/v/v).[\[5\]](#)
- Vortex the mixture for 30 seconds.
- Shake for 10 minutes at 1000 rpm.
- Centrifuge at 3000 x g for 10 minutes.
- Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of mobile phase A (see below) and inject into the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters for the analysis of colchicine.

Table 3: Liquid Chromatography Parameters

| Parameter | Condition |
|--------------------|--|
| Column | C18 column (e.g., 50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 10 mM ammonium formate in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Optimized for separation (e.g., start with 20% B, ramp to 80% B) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |

Table 4: Mass Spectrometry Parameters

| Parameter | Condition |
|---------------------|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | Colchicine: 400.3; Colchicine-d3: 403.3 |
| Product Ion (m/z) | Colchicine: 358.3; Colchicine-d3: 361.3 |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |

Method Validation

The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

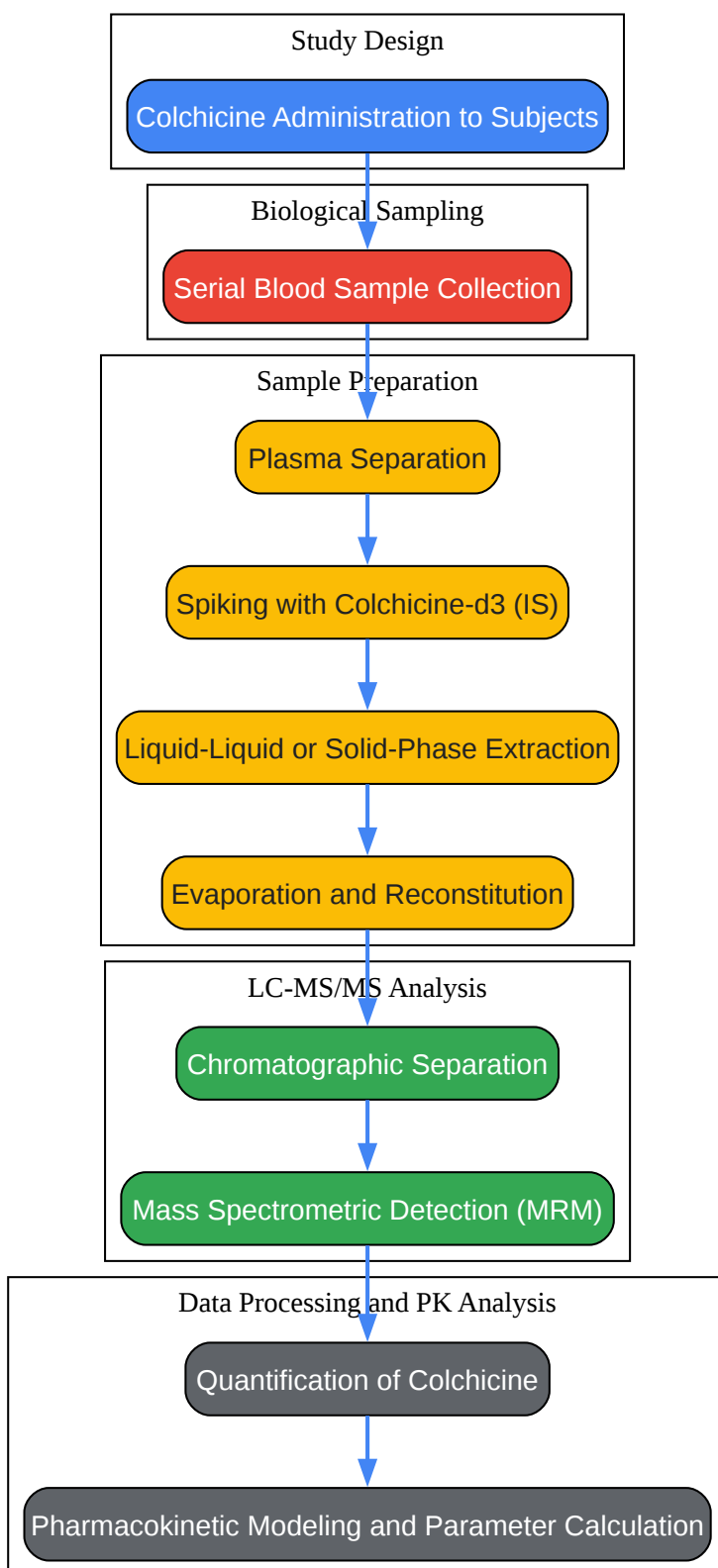
- **Selectivity:** Absence of interfering peaks at the retention times of colchicine and **Colchicine-d3** in blank matrix.

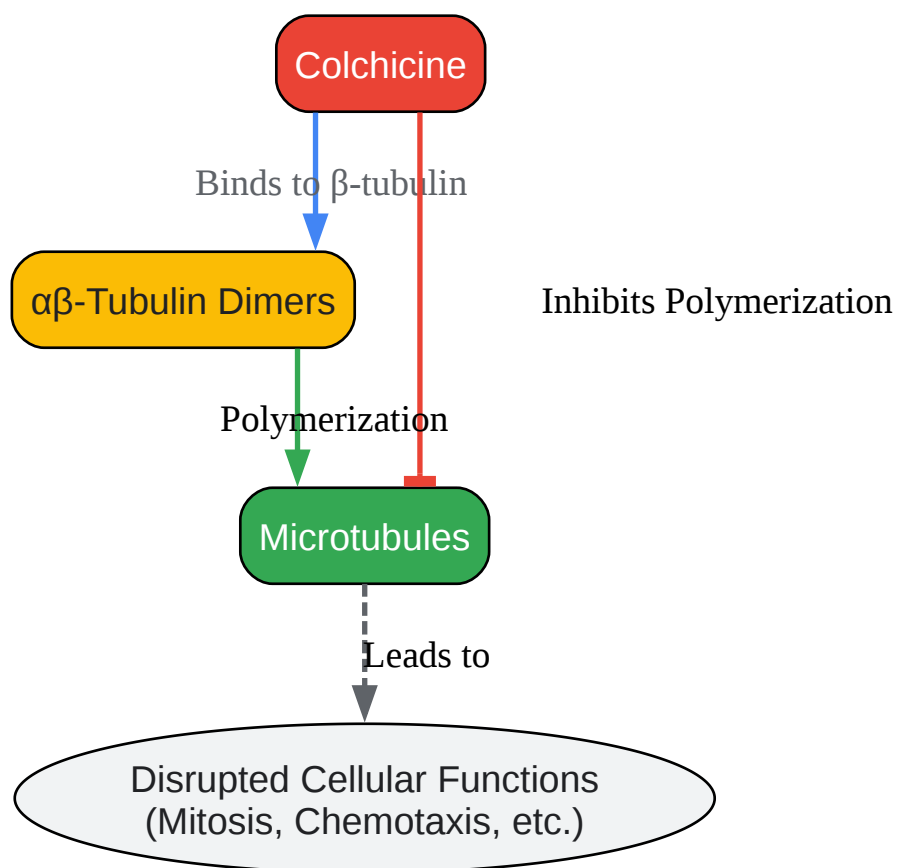
- **Linearity:** A linear relationship between the analyte concentration and the detector response over a defined range (e.g., 0.05 to 100 ng/mL).^[3]
- **Accuracy and Precision:** Intra- and inter-day accuracy and precision should be within $\pm 15\%$ ($\pm 20\%$ at the Lower Limit of Quantification, LLOQ).
- **Matrix Effect:** Assessment of the ion suppression or enhancement caused by the biological matrix.
- **Recovery:** The efficiency of the extraction procedure.
- **Stability:** Stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term).

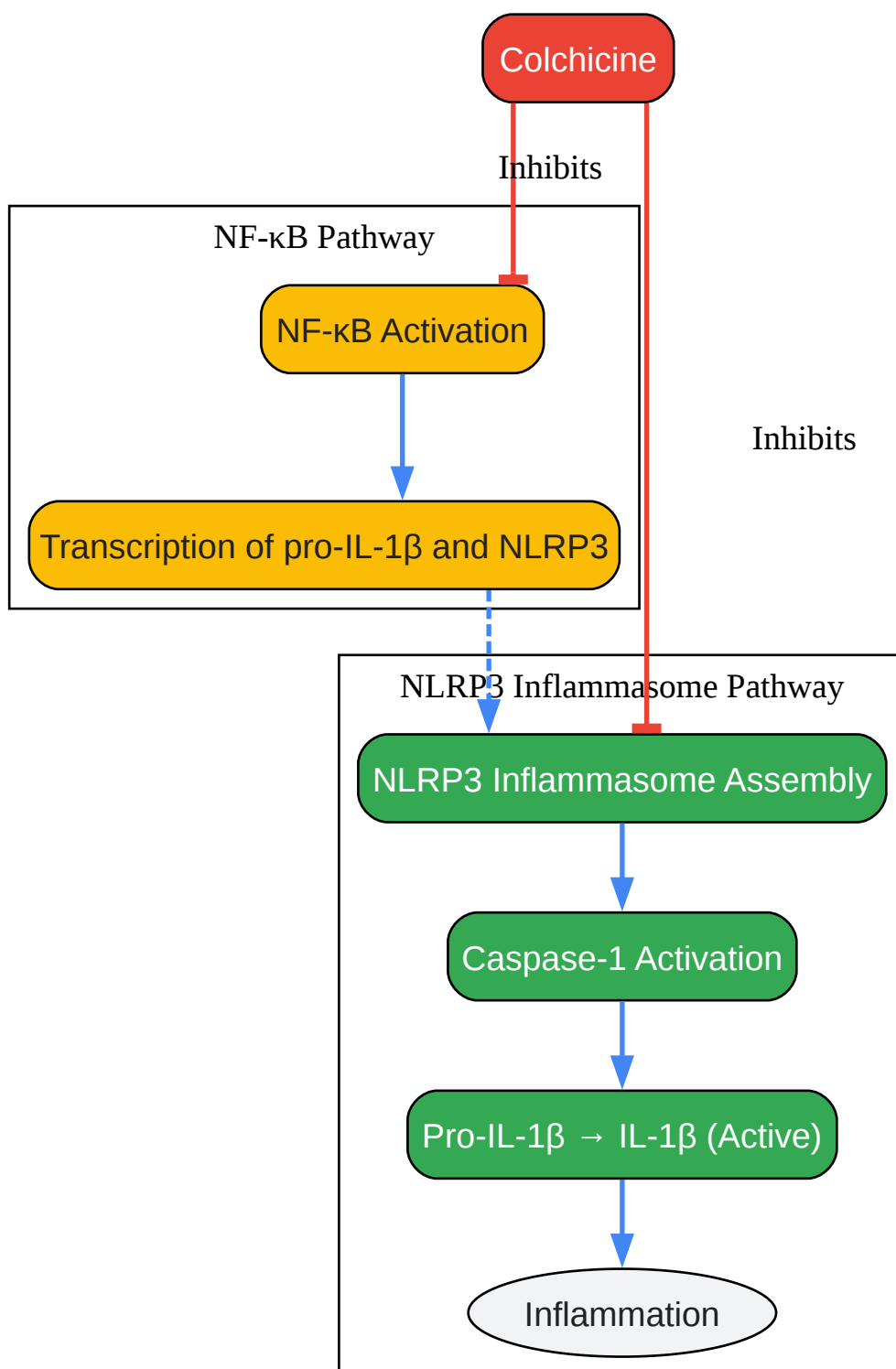
Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a pharmacokinetic study of colchicine using **Colchicine-d3** and LC-MS/MS analysis.







[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. camberpharma.com [camberpharma.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Oral absorption characteristics and pharmacokinetics of colchicine in healthy volunteers after single and multiple doses [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Colchicine-d3 in Pharmacokinetic Studies of Colchicine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b562005#colchicine-d3-for-pharmacokinetic-studies-of-colchicine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com